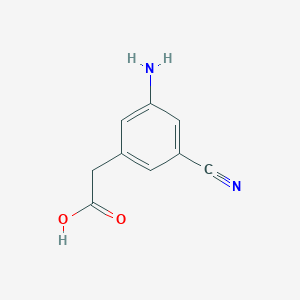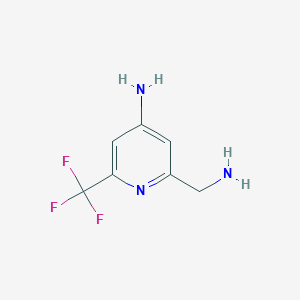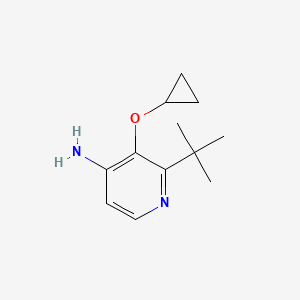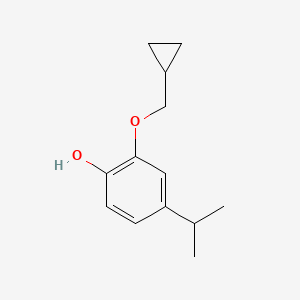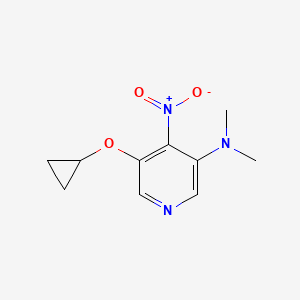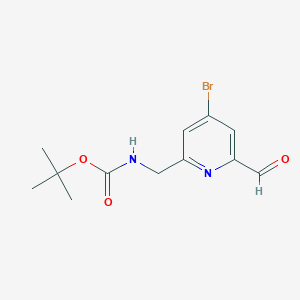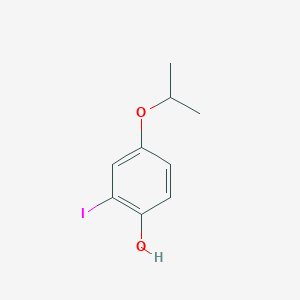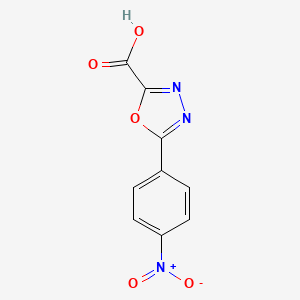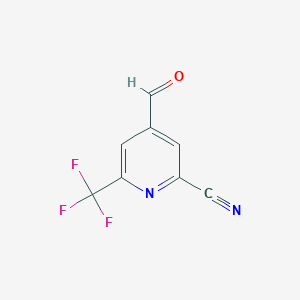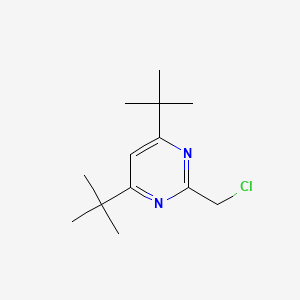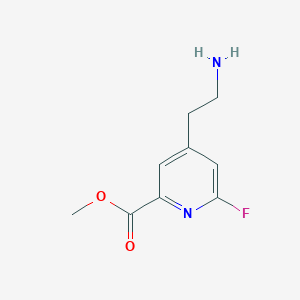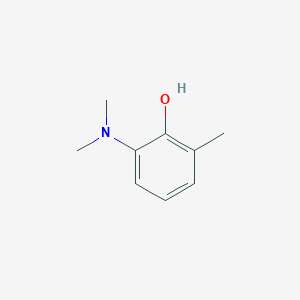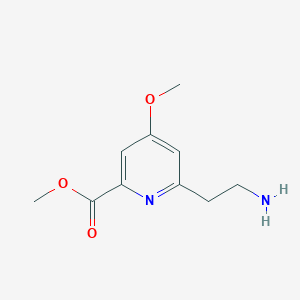
Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a methoxy group, an aminoethyl group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate can be achieved through several synthetic routes. One common method involves the Kröhnke pyridine synthesis, which is a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds. This reaction proceeds via a Michael addition followed by cyclization and aromatization to form the pyridine ring . The reaction conditions typically involve mild temperatures and the use of ammonium acetate as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The starting materials, such as α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds, are often commercially available or can be synthesized using known methods. The reaction is typically carried out in solvents like glacial acetic acid or methanol, and the product is purified through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism by which Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The aminoethyl group can interact with biological receptors, while the methoxy and carboxylate groups can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may modulate enzyme activity and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and exhibit similar biological activities.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological applications.
Uniqueness
Methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the aminoethyl group enhances its potential for biological interactions, while the methoxy and carboxylate groups provide additional sites for chemical modification and functionalization.
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
methyl 6-(2-aminoethyl)-4-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C10H14N2O3/c1-14-8-5-7(3-4-11)12-9(6-8)10(13)15-2/h5-6H,3-4,11H2,1-2H3 |
Clave InChI |
IIAZMFORYMQMKS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1)C(=O)OC)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


